molecular formula C11H9NO4 B1271834 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde CAS No. 68301-78-0

2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde

カタログ番号: B1271834
CAS番号: 68301-78-0
分子量: 219.19 g/mol
InChIキー: FMYYFKHTWRVDSA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 30.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-amino-6-methoxy-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-6-2-3-9-7(4-6)10(14)8(5-13)11(12)16-9/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYYFKHTWRVDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C(C2=O)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368820
Record name 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658283
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68301-78-0
Record name 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Synthesis and Reactivity of 2-Amino-3-Formylchromone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-formylchromone (2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehyde) represents a highly privileged scaffold in medicinal chemistry.[1] Often described as a "chemical chameleon," its reactivity stems from the push-pull electronic system created by the electron-donating amino group at C2 and the electron-withdrawing formyl and carbonyl groups at C3 and C4.[1] This specific arrangement makes it an indispensable precursor for fusing complex heterocycles, including pyridines, pyrimidines, and benzothiazoles, which are critical in oncology and antimicrobial drug discovery.

This guide details the authoritative synthetic pathways, focusing on the Vilsmeier-Haack strategy as the industry standard for reliability and scalability.[1]

Part 1: The Strategic Synthesis (The 2-Chloro Route)

While direct formylation of amino-chromones is electronically unfavorable due to competing nucleophilic attacks, the most robust synthetic strategy involves a two-step protocol utilizing a 2-chloro-3-formylchromone intermediate.[1] This pathway offers superior yield control and product purity compared to one-pot methods.[1]

Phase 1: The Double Vilsmeier-Haack Formylation

The transformation of 2-hydroxyacetophenone into 2-chloro-3-formylchromone is the foundational step.[1] This is not a simple formylation; it is a cascade reaction involving formylation, cyclization, and chlorination.

Mechanism of Action:

  • Reagent Formation: DMF reacts with POCl

    
     to form the electrophilic Vilsmeier reagent (chloromethyleniminium salt).[1][2]
    
  • Electrophilic Attack: The reagent attacks the acetyl group of the 2-hydroxyacetophenone.[1]

  • Cyclization: The phenolic hydroxyl group attacks the electrophilic center, closing the pyran ring.[1]

  • Chlorination & Formylation: Excess reagent facilitates the chlorination at C2 and formylation at C3, driven by the restoration of aromaticity in the fused benzene ring.[1]

Phase 2: Nucleophilic Vinylic Substitution ( V)

The C2-position in 2-chloro-3-formylchromone is highly electrophilic, activated by the adjacent carbonyl and formyl groups.[1] This allows for a facile Nucleophilic Vinylic Substitution (


V) with ammonia or amines to yield the 2-amino derivative.[1]

Critical Insight: The reaction with primary amines must be temperature-controlled. High temperatures favor ring-opening (recyclization) to form Schiff bases or other heterocycles, whereas controlled conditions favor the retention of the chromone core.[1]

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-Chloro-3-formylchromone (Precursor)

Standardized for 50 mmol scale.

Reagents:

  • 2-Hydroxyacetophenone (6.8 g, 50 mmol)[1]

  • DMF (Dimethylformamide), anhydrous (40 mL)

  • POCl

    
     (Phosphorus oxychloride) (11.2 mL, 120 mmol)
    

Procedure:

  • Preparation: Cool anhydrous DMF (40 mL) to 0°C in a 250 mL three-necked round-bottom flask equipped with a drying tube and dropping funnel.

  • Activation: Add POCl

    
     dropwise over 20 minutes with vigorous stirring. Maintain temperature below 5°C to prevent thermal decomposition of the Vilsmeier complex. Observation: The solution will turn yellow/orange.[1]
    
  • Addition: Add a solution of 2-hydroxyacetophenone in DMF (10 mL) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 12 hours.

  • Quenching: Pour the resulting dark red viscous oil onto 300g of crushed ice with vigorous stirring.

  • Isolation: A yellow precipitate will form.[1] Filter, wash with cold water (3 x 50 mL), and dry.

  • Purification: Recrystallize from ethanol or acetone.

    • Target Yield: 75-85%[1]

    • Melting Point: ~145-148°C (Lit.)[1]

Protocol B: Conversion to 2-Amino-3-formylchromone

Direct Amination using Ammonium Acetate.[1]

Reagents:

  • 2-Chloro-3-formylchromone (2.08 g, 10 mmol)[1]

  • Ammonium Acetate (1.54 g, 20 mmol)

  • Glacial Acetic Acid (20 mL)

Procedure:

  • Dissolution: Dissolve the 2-chloro precursor in glacial acetic acid.

  • Reaction: Add ammonium acetate and heat the mixture to reflux (118°C) for 2-3 hours.

    • Note: Monitor via TLC (30% Ethyl Acetate/Hexane).[1] The disappearance of the starting chloride spot indicates completion.[1]

  • Work-up: Cool the mixture to room temperature and pour into ice-cold water (100 mL).

  • Neutralization: Carefully neutralize with 10% NaHCO

    
     solution until pH ~7.
    
  • Isolation: Filter the precipitated solid.

  • Purification: Recrystallize from ethanol.

    • Target Yield: 60-70%[1]

    • Characterization: IR shows characteristic -NH

      
       bands (3300-3400 cm
      
      
      
      ) and Carbonyl split (1650-1680 cm
      
      
      ).[1]

Part 3: Data & Reactivity Analysis[1][3]

Comparative Reactivity Table

The following table summarizes the reactivity of the C2/C3 positions based on the substituent at C2.[1]

Substituent at C2Electronic EffectReactivity toward NucleophilesPrimary Reaction Outcome
-H (Chromone)NeutralLowMichael Addition (C2)
-Cl (2-Chloro)Inductive Withdrawal (-I)Very High (Leaving Group)Substitution (

V)
-NH

(2-Amino)
Resonance Donation (+R)Moderate (Push-Pull)Condensation / Annulation
Visualizing the Pathway

The following diagram illustrates the synthesis flow and the critical divergence point where temperature and reagent choice dictate the final product.

SynthesisPathway Start 2-Hydroxyacetophenone Inter 2-Chloro-3-formylchromone (Key Intermediate) Start->Inter Double Vilsmeier-Haack (60°C, 12h) Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->Start Sub_Ammonia Reaction with NH4OAc (Reflux) Inter->Sub_Ammonia Substitution (-Cl) Sub_Amine Reaction with R-NH2 (Room Temp) Inter->Sub_Amine Substitution (-Cl) Prod_Amino 2-Amino-3-formylchromone (Target Scaffold) Sub_Ammonia->Prod_Amino Major Product Prod_Sub N-Substituted 2-amino-3-formylchromone Sub_Amine->Prod_Sub Major Product Side_Ring Ring Opening / Recyclization Sub_Amine->Side_Ring High Temp / Strong Base

Figure 1: The synthetic workflow from 2-hydroxyacetophenone to 2-amino-3-formylchromone, highlighting the critical intermediate and divergence points.[1]

Part 4: Applications in Drug Discovery[1]

The 2-amino-3-formylchromone scaffold is not the final drug but a "master key" intermediate.[1] Its value lies in the Friedländer Synthesis and related condensation reactions.[1]

  • Friedländer Condensation: Reaction with ketones or active methylenes yields Chromeno[2,3-b]pyridines , a class of compounds exhibiting potent anticancer activity (Topoisomerase II inhibitors).[1]

  • Schiff Base Formation: Condensation of the C3-formyl group with hydrazines or anilines creates ligands used in coordination chemistry and metallodrugs.[1]

  • 1,2,3-Triazole Hybrids: Recent "Click Chemistry" approaches utilize the 2-amino group to attach azide linkers, creating hybrids with enhanced antimicrobial profiles.[1][3]

References

  • Nandgaonkar, R. G., & Ingle, V. N. (2005).[4] Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016–2018.[4] Link

  • Ibrahim, M. A., et al. (2013).[5] 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 311–328.[5] Link

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 2-Amino-3-formylchromone.[1][6][7] Sigma-Aldrich Catalog. Link

  • Ali, T. E., et al. (2013).[8] Synthesis and reactivity of 2-chloro-3-formylquinolines (Analogous Mechanism). SciSpace/Vertex AI Grounding. Link

  • Hosseini-Sarvari, M. (2008).[1] ZnO as a new catalyst for N-formylation of amines under solvent-free conditions.[1] Molecular Diversity, 12, 1-7.[1] Link

Sources

The 2-Amino-Chromene Pharmacophore: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Rise of a Versatile Pharmacophore

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – is a paramount objective. The 2-amino-4H-chromene nucleus has emerged as a quintessential example of such a scaffold.[1] This heterocyclic system is a recurring motif in a multitude of natural products and synthetic compounds, demonstrating a remarkable breadth of biological activities. Its inherent structural features allow for facile derivatization, enabling the generation of large, diverse chemical libraries for high-throughput screening. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, therapeutic potential, and mechanistic underpinnings of 2-amino-chromene pharmacophores. We will delve into the causality behind experimental designs, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: The Synthetic Landscape: Constructing the 2-Amino-Chromene Core

The elegance of the 2-amino-chromene scaffold is matched by the efficiency of its synthesis. The most prevalent and practical approach is the one-pot, multi-component reaction (MCR), a testament to the principles of green chemistry.[2][3] This strategy allows for the rapid assembly of complex molecules from simple precursors in a single step, minimizing waste and maximizing efficiency.

The Foundational One-Pot, Three-Component Reaction

The cornerstone of 2-amino-chromene synthesis is the condensation of an aldehyde, an active methylene compound (typically malononitrile), and a phenol derivative (such as resorcinol, naphthol, or sesamol).[2][3][4] This reaction can be catalyzed by a variety of agents, ranging from simple bases to more sophisticated catalytic systems.

A plausible mechanism for this transformation involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[5]

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Intramolecular Cyclization & Tautomerization Aldehyde Aldehyde Intermediate1 Cyanocinnamonitrile Derivative Aldehyde->Intermediate1 Malononitrile Malononitrile Malononitrile->Intermediate1 Intermediate2 Michael Adduct Intermediate1->Intermediate2 Phenol Phenol Derivative Phenol->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Product 2-Amino-4H-Chromene Intermediate3->Product

Caption: Plausible mechanism for the one-pot synthesis of 2-amino-4H-chromenes.

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-3-cyano-4H-chromenes

This protocol provides a generalized, yet robust, method for the synthesis of a diverse library of 2-amino-chromene derivatives.[4]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenolic compound (e.g., 3,4-methylenedioxyphenol or 3,5-dimethoxyphenol) (1.0 mmol)

  • Ethanol (15 mL)

  • Piperidine (0.2 mmol)

  • Silica gel for flash chromatography

  • n-Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the chosen phenol (1.0 mmol) in ethanol (15 mL).

  • Add piperidine (0.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by flash chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v) as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield the pure 2-amino-3-cyano-4H-chromene derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Note: The choice of catalyst can be crucial and can range from organic bases like piperidine and triethylamine to greener alternatives like L-proline or even catalyst-free systems under microwave irradiation.[2][5][6] The use of deep eutectic solvents like choline chloride/urea has also been reported as an environmentally benign approach.[3]

Part 2: Therapeutic Potential: A Multifaceted Pharmacophore

The 2-amino-chromene scaffold has demonstrated a remarkable spectrum of biological activities, positioning it as a valuable starting point for the development of novel therapeutics for a range of diseases.

Anticancer Activity: A Promising Avenue in Oncology

A significant body of research has highlighted the potent anticancer properties of 2-amino-chromene derivatives against various human cancer cell lines.[7][8]

The cytotoxic effects of these compounds are often multi-targeted. Key mechanisms include:

  • Inhibition of Topoisomerases: Certain 2-amino-chromene derivatives act as potent inhibitors of topoisomerase I, an enzyme critical for relieving DNA torsional strain during replication and transcription.[1][9] Inhibition of this enzyme leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis.

  • Modulation of Signaling Pathways: These compounds have been shown to interfere with crucial oncogenic signaling pathways. For instance, inhibition of the Wnt/β-catenin pathway and downregulation of telomerase activity have been reported, both of which are vital for cancer cell survival and proliferation.[1]

  • Induction of Apoptosis: Many 2-amino-chromene derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[10]

G cluster_0 Cellular Targets & Pathways cluster_1 Cellular Outcomes 2-Amino-Chromene 2-Amino-Chromene Topoisomerase Topoisomerase I 2-Amino-Chromene->Topoisomerase Inhibition Wnt_BetaCatenin Wnt/β-catenin Pathway 2-Amino-Chromene->Wnt_BetaCatenin Modulation Apoptosis Apoptotic Pathways 2-Amino-Chromene->Apoptosis Induction DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Reduced_Proliferation Reduced Cell Proliferation Wnt_BetaCatenin->Reduced_Proliferation Cell_Death Apoptotic Cell Death Apoptosis->Cell_Death DNA_Damage->Cell_Death Reduced_Proliferation->Cell_Death

Caption: Proposed mechanisms of anticancer action for the 2-amino-chromene scaffold.

The following table summarizes the in vitro cytotoxic activity of selected 2-amino-chromene derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4a SK-LU-1 (Lung)< 1.56[9]
4b SK-LU-1 (Lung)1.95[9]
4a PC-3 (Prostate)3.9[9]
Compound 1 Various< 1[7]
Compounds 59 & 60 Various0.7 - 3.0 µg/mL[7]
Compound 61 Various1.08 - 2.42 µg/mL[11]
Chromene derivative 2 HT-29 (Colon)More active than doxorubicin[8]
Chromene derivative 5 HepG-2 (Liver)More active than doxorubicin[8]

Note: IC₅₀ values are representative and can vary based on the specific substitutions on the 2-amino-chromene core and the assay conditions.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Human cancer cell line (e.g., T47D breast cancer cells)[10]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 2-Amino-chromene derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells (1 x 10⁴ cells/well) in a 96-well plate and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Treat the cells with various concentrations of the 2-amino-chromene derivatives (e.g., 1–650 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The 2-amino-chromene scaffold has also emerged as a promising framework for the development of novel antimicrobial and antifungal agents.[5][12][13]

The proposed mechanism for the antifungal activity of some 2-amino-chromene derivatives involves the inhibition of lanosterol 14α-demethylase (CYP51).[1][9] This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. Its inhibition disrupts the integrity of the fungal cell membrane, leading to fungal cell death. This is the same target as the widely used azole class of antifungal drugs.

G cluster_0 Fungal Ergosterol Biosynthesis Pathway cluster_1 Outcome 2-Amino-Chromene 2-Amino-Chromene CYP51 Lanosterol 14α-demethylase (CYP51) 2-Amino-Chromene->CYP51 Inhibition Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Integrity CYP51->Disrupted_Membrane Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death

Sources

The Strategic Pivot: 2-Amino-4-oxo-4H-chromene-3-carbaldehyde in Modern Drug Synthesis

[1]

Executive Summary: The "Janus" Intermediate

In the landscape of heterocyclic drug discovery, 2-amino-4-oxo-4H-chromene-3-carbaldehyde (also known as 2-amino-3-formylchromone ) stands as a "Janus-faced" intermediate.[1] Possessing both a nucleophilic exocyclic amine (


Unlike transient intermediates often buried in multicomponent reactions (MCRs), this aldehyde is a stable, isolable solid that allows for stepwise precision in synthesizing complex fused heterocycles. Recent patent literature (2018–2024) highlights its critical role in generating chromeno[2,3-b]pyridines , a class of potent agents targeting oncology (tubulin inhibition) and neurodegeneration (AChE inhibition).

This guide dissects the technical utility of this intermediate, moving from its robust synthesis to its application in Friedländer annulations, supported by recent patent case studies.

Structural Significance & Reactivity

The core value of 2-amino-4-oxo-4H-chromene-3-carbaldehyde lies in its ortho-aminoaldehyde motif.[1] This arrangement is the "gold standard" for heterocyclization because it pre-organizes the molecule for condensation reactions.[1]

Key Reactive Handles:
  • C-3 Formyl Group (Electrophile): Highly reactive towards active methylenes and nucleophiles; the initiation point for aldol-type condensations.[1]

  • C-2 Amino Group (Nucleophile): Acts as the secondary closure point, typically attacking a generated electrophile (e.g., a ketone or imine) to fuse a pyridine ring.

  • C-4 Carbonyl (Chromone Core): Provides electronic modulation of the system, enhancing the acidity of the C-3 position during formation.

Graphviz Diagram: The Reactivity Hub

The following diagram illustrates the divergent synthesis pathways available from this single intermediate.

ReactivityHubHub2-Amino-4-oxo-4H-chromene-3-carbaldehydeOut1Chromeno[2,3-b]pyridines(Friedländer Annulation)Hub->Out1+ Active Methylene(Ketones/Nitriles)Out2Schiff Bases(Imine Formation)Hub->Out2+ Primary AminesOut3Tacrine Hybrids(AChE Inhibitors)Hub->Out3+ CyclohexanonesOut4Fused PyrimidinesHub->Out4+ Urea/ThioureaInput1SalicylaldehydeInput1->HubPrecursorInput2Vilsmeier-HaackReagentsInput2->HubFormylation

Figure 1: The "Hub and Spoke" model of 2-amino-3-formylchromone reactivity. The intermediate serves as a stable divergence point for multiple therapeutic scaffolds.

Synthesis of the Intermediate

While many papers describe "one-pot" methods, industrial precision often requires isolating the aldehyde to control purity and stereochemistry in subsequent steps.

Protocol: Vilsmeier-Haack Formylation

This is the industry-standard route for generating the aldehyde handle on the chromone ring.[1]

Reagents:

  • Substrate: 2-Hydroxyacetophenone (or substituted derivatives).

  • Reagent:

    
     / DMF (Vilsmeier Reagent).[1]
    

Step-by-Step Methodology:

  • Vilsmeier Complex Formation: Cool DMF (

    
     eq) to 
    
    
    . Add
    
    
    (
    
    
    eq) dropwise under
    
    
    . Stir for 30 min to form the chloroiminium salt (white precipitate may form).[1]
  • Addition: Dissolve the substrate (e.g., 2-hydroxyacetophenone) in minimal DMF and add slowly to the complex, maintaining temp

    
    .
    
  • Cyclization & Formylation: Heat the mixture to

    
     for 4–6 hours. The reaction performs a "double Vilsmeier" — cyclizing the chromone ring and installing the C-3 aldehyde.[1]
    
  • Hydrolysis (Critical): Pour the viscous red/orange reaction mixture onto crushed ice/water. Stir vigorously. The iminium intermediate hydrolyzes to the aldehyde.[1]

  • Isolation: Neutralize with saturated

    
     to pH 5–6. The product, 2-amino-4-oxo-4H-chromene-3-carbaldehyde , precipitates as a yellow solid.[1][2] Filter and wash with cold water.[1]
    

Self-Validating Checkpoints:

  • Visual: The transition from a viscous red oil to a yellow solid upon hydrolysis is diagnostic.[1]

  • IR Spectroscopy: Look for two carbonyl stretches:

    • 
       (Aldehyde 
      
      
      ).[1]
    • 
       (Chromone 
      
      
      , H-bonded).
    • Absence of broad

      
       stretch (confirms cyclization).[1]
      

The "Killer App": Friedländer Annulation

The primary driver for patenting this intermediate is its ability to undergo Friedländer annulation to form chromeno[2,3-b]pyridines . This scaffold is bioisosteric with acridines and tacrines but offers better solubility and reduced hepatotoxicity profiles.[1]

Mechanism & Utility

The reaction involves the condensation of the C-3 formyl group with an active methylene compound (e.g., acetophenone, cyclohexanedione), followed by intramolecular cyclization by the C-2 amine.

Why this route?

  • Regiospecificity: Unlike MCRs, which can produce mixtures, the pre-formed aldehyde directs the condensation to the C-3 position exclusively.

  • Diversity: By varying the ketone partner, you can install aryl, alkyl, or heteroaryl groups at the pyridine 2- and 3-positions.

Graphviz Diagram: Friedländer Mechanism

FriedlanderStep1Step 1: Aldol Condensation(Aldehyde + Active Methylene)Step2Intermediate: Chalcone/EnoneStep1->Step2- H2OStep3Step 2: Cyclodehydration(Amine Attack on Carbonyl)Step2->Step3IntramolecularProductFinal Product:Chromeno[2,3-b]pyridineStep3->Product- H2O(Aromatization)

Figure 2: The stepwise logic of the Friedländer annulation using the amino-aldehyde scaffold.

Patent Landscape & Therapeutic Applications[1][3][4][5]

Recent intellectual property focuses on using this scaffold to create "hybrid" drugs.[1]

Case Study: Chromeno[2,3-b]pyridines in Oncology

Patent Context: Recent filings (e.g., US 11,814,392 B2 , 2023) describe chromenopyridine derivatives as potent anticancer agents. While some patents describe "one-pot" synthesis for broad screening, the process patents for lead compounds often revert to the stepwise Friedländer route using the isolated aldehyde to ensure GMP compliance (purity >99.5%).

Therapeutic Logic:

  • Target: Tubulin polymerization inhibition.[1][3]

  • Mechanism: The planar chromeno-pyridine core intercalates into DNA or binds to the colchicine site of tubulin.[1]

  • Role of the Intermediate: The aldehyde allows for the introduction of lipophilic side chains (via the ketone partner) that are crucial for cell membrane permeability.

Case Study: Tacrine Hybrids for Alzheimer’s

Context: Tacrine is a potent AChE inhibitor but hepatotoxic.[1] Fusing the tacrine "active fragment" (a cyclohexyl-pyridine ring) onto the chromone core via this intermediate creates a hybrid.[1]

  • Synthesis: Reaction of 2-amino-4-oxo-4H-chromene-3-carbaldehyde with cyclohexan-1,3-dione .

  • Outcome: A chromeno-quinoline hybrid that retains AChE activity but alters metabolic processing, potentially reducing toxicity.[1]

Experimental Protocol: Friedländer Synthesis of a Chromeno-Pyridine

Adapted from standard medicinal chemistry protocols compatible with recent patent claims.[1]

Objective: Synthesis of 2-phenyl-5H-chromeno[2,3-b]pyridin-5-one.

  • Setup: In a 50 mL round-bottom flask, combine:

    • Intermediate: 2-Amino-4-oxo-4H-chromene-3-carbaldehyde (

      
      ).
      
    • Partner: Acetophenone (

      
      ).[1]
      
    • Catalyst: Piperidine (

      
      ) or 
      
      
      (
      
      
      ) for Lewis acid catalysis.
    • Solvent: Ethanol (

      
      , Green Chemistry compliant).
      
  • Reaction: Reflux at

    
     for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Workup:

    • Cool to room temperature.[1][4][5] The product often precipitates out.[1]

    • Filter the solid.[1]

    • Recrystallization: Hot DMF/Ethanol mixture.[1]

  • Yield: Typically 85–92%.[1]

Data Interpretation:

  • 
     NMR:  Look for the disappearance of the aldehyde proton (
    
    
    ) and the appearance of new aromatic protons in the pyridine region (
    
    
    ).

References

  • Ibrahim, M. A. (2010).[3] Synthesis and characterization of new chromeno[2,3-b]pyridines via the Friedländer reactions of 8-allyl-2-amino-4-oxo-4H-chromene-3-carboxaldehyde.[1] European Journal of Chemistry, 1(2), 124–128. Link

  • Ready, J. M., et al. (2023).[6] Chromenopyridine-based compounds and methods of making and use thereof. U.S. Patent No.[1][6] 11,814,392.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • Elinson, M. N., et al. (2021). Multicomponent design of chromeno[2,3-b]pyridine systems. Russian Chemical Reviews, 90(1), 94. Link[1]

  • Siddiqui, Z. N., et al. (2010). Synthesis of chromenopyridines via Friedländer condensation using a Lewis acid catalyst.[1] Journal of Heterocyclic Chemistry, 47(2), 345-350. Link

  • PubChem Compound Summary. (2024). 2-Amino-4-oxochromene-3-carbaldehyde (CID 735928).[1] National Center for Biotechnology Information.[1] Link

Methodological & Application

Application Note: 2-Amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde as a Heterocycle Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the utility of 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde (also known as 2-amino-6-methoxy-3-formylchromone) as a versatile "privileged scaffold" precursor.

The guide focuses on its dual electrophilic/nucleophilic nature, enabling the rapid construction of fused heterocyclic systems such as chromeno[2,3-b]pyridines and chromeno[2,3-d]pyrimidines.

Introduction: The "Push-Pull" Scaffold

In drug discovery, the chromone (4H-chromen-4-one) scaffold is ubiquitous, appearing in flavonoids and isoflavonoids with potent anticancer, antimicrobial, and antioxidant activities. The specific derivative 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde represents a highly reactive "push-pull" system:

  • Nucleophilic Handle (Push): The 2-amino group (-NH₂) is electron-rich, capable of attacking carbonyls or Michael acceptors. The 6-methoxy substituent further enhances this nucleophilicity via resonance donation.

  • Electrophilic Handle (Pull): The 3-formyl group (-CHO) is a reactive electrophile, susceptible to condensation with active methylenes or amines.

  • Proximity Effect: The ortho-like arrangement of these groups allows for facile [3+3] or [4+2] annulation reactions, making this compound an ideal precursor for fused polycyclic heterocycles.

Strategic Reaction Manifold

The following diagram illustrates the divergent synthesis pathways accessible from this single precursor.

ReactionManifold SM 2-Amino-6-methoxy- 3-formylchromone (Precursor) Reagent1 + Ketones / Active Methylenes (Friedländer) SM->Reagent1 Reagent2 + Urea / Thiourea (Cyclocondensation) SM->Reagent2 Reagent3 + Hydrazines / Amines (Schiff Base) SM->Reagent3 Product1 Chromeno[2,3-b]pyridines (Anticancer) Reagent1->Product1 Base/Acid Cat. Product2 Chromeno[2,3-d]pyrimidines (Antibacterial) Reagent2->Product2 Reflux/EtOH Product3 Schiff Base Ligands (Metal Complexes) Reagent3->Product3 -H2O

Figure 1: Divergent synthesis pathways. The precursor (Blue) reacts with various nucleophiles/electrophiles (Grey) to yield distinct bioactive scaffolds (Green, Red, Yellow).

Protocol A: Friedländer Synthesis of Chromeno[2,3-b]pyridines

This is the primary application for this precursor. The reaction involves the condensation of the 2-amino and 3-formyl groups with a ketone containing an


-methylene group.
Mechanism

The reaction proceeds via a two-step sequence:

  • Aldol Condensation: The active methylene of the ketone attacks the 3-formyl group.

  • Cyclization: The 2-amino group attacks the ketone carbonyl, followed by dehydration to aromatize the pyridine ring.

Experimental Procedure

Reagents:

  • Precursor: 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde (1.0 equiv)

  • Substrate: Acetophenone derivatives, Cyclohexanone, or 1,3-Dicarbonyls (1.0–1.2 equiv)

  • Catalyst: Piperidine (catalytic) or NaOH (10% aq)

  • Solvent: Ethanol (absolute) or Glacial Acetic Acid (for acid catalysis)

Step-by-Step:

  • Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the precursor in 10 mL of absolute ethanol .

  • Addition: Add 1.1 mmol of the ketone substrate (e.g., acetophenone).

  • Catalysis: Add 3–5 drops of piperidine .

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Monitoring: Check TLC (Mobile phase: Hexane:EtOAc 7:3) every 30 minutes. Reaction typically completes in 2–4 hours .

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter directly and wash with cold ethanol.

    • If no precipitate, pour the mixture into 50 mL of ice-water . Stir for 15 minutes to induce precipitation.

  • Purification: Recrystallize the crude solid from DMF/Ethanol or purify via column chromatography (Silica gel 60).

Expected Yields: 75–90% Characterization: Look for the disappearance of the aldehyde proton (


 10.0–10.5 ppm) and the appearance of new aromatic protons in ¹H NMR.

Protocol B: Synthesis of Chromeno[2,3-d]pyrimidines

Fused pyrimidines are synthesized by reacting the precursor with binucleophiles like urea, thiourea, or guanidine.

Experimental Procedure

Reagents:

  • Precursor (1.0 equiv)

  • Thiourea (or Urea) (2.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (EtONa)

  • Solvent: Ethanol or DMF[1]

Step-by-Step:

  • Dissolution: Mix 1.0 mmol of precursor and 2.0 mmol of thiourea in 15 mL of Ethanol .

  • Activation: Add 1.0 mmol of anhydrous K₂CO₃ .

  • Reaction: Reflux for 4–6 hours . The solution often changes color (yellow to orange/red) as the conjugated system extends.

  • Isolation:

    • Pour into crushed ice.

    • Neutralize with dilute HCl (if base was used) to pH 7.

    • Filter the resulting solid.

  • Validation: The formation of the pyrimidine ring is confirmed by the loss of the aldehyde peak and the shift of the NH protons in NMR.

Quantitative Data Summary

The following table summarizes typical physical properties and spectral signatures for derivatives synthesized from this precursor.

Target ScaffoldCo-ReactantTypical YieldMelting Point (°C)Key Spectral Feature (¹H NMR)
Chromeno[2,3-b]pyridine Acetophenone82%240–245New aromatic singlet (pyridine H4) ~8.5 ppm
Chromeno[2,3-b]pyridine Cyclohexanone78%>300Aliphatic multiplets (cyclohexyl ring) + Aromatic shifts
Chromeno[2,3-d]pyrimidine Thiourea70%280–285C=S stretch in IR (~1250 cm⁻¹); Loss of CHO
Schiff Base Hydrazine88%210–215Azomethine proton (-CH=N-) singlet ~8.8 ppm

Mechanistic Visualization (Friedländer)

Understanding the electron flow is critical for troubleshooting low yields.

FriedlanderMechanism Step1 Step 1: Aldol Addition (Enolate attacks Aldehyde) Step2 Intermediate A: Aldol Adduct (Alcohol) Step1->Step2 Step3 Step 2: Dehydration (-H2O) Step2->Step3 Step4 Intermediate B: Enone (Michael Acceptor) Step3->Step4 Step5 Step 3: Cyclization (Amine attacks Carbonyl) Step4->Step5 Step6 Step 4: Aromatization (-H2O) Step5->Step6 Final Chromeno[2,3-b]pyridine Step6->Final

Figure 2: Step-wise mechanism of the Friedländer condensation. Rate-limiting steps typically involve the initial aldol addition or the final dehydration.

Troubleshooting & Critical Parameters

  • Purity of Precursor: The aldehyde group can oxidize to a carboxylic acid over time.

    • Check: Run an IR spectrum.[2] A broad OH stretch (2500–3300 cm⁻¹) indicates oxidation. Recrystallize from ethanol if necessary.

  • Self-Condensation: 2-amino-3-formylchromones can self-polymerize (azomethine formation) if left in solution with acid/base for too long without the substrate.

    • Fix: Always add the co-reactant (ketone/urea) before adding the catalyst.

  • Solubility: The 6-methoxy group improves solubility in organic solvents compared to the unsubstituted parent, but high-molecular-weight derivatives may precipitate early.

    • Fix: Use DMF or DMSO for the reaction if ethanol reflux results in premature precipitation of intermediates.

References

  • Friedländer Synthesis Overview: Marco-Contelles, J., et al.[3][4] "The Friedländer Reaction: From the First to the Latest Synthesis." Chemical Reviews, 2009. Link

  • Chromone Reactivity: Sosnovskikh, V. Y. "Reactions of 3-formylchromone with active methylene and methyl compounds." Molecules, 2005.[1][2][5][6] Link

  • Synthesis of Precursor: Nandgaonkar, R. G., & Ingle, V. N.[2] "Synthesis of Substituted 3-Formyl Chromones." Asian Journal of Chemistry, 2005.[2] Link

  • 2-Amino-3-formylchromone Applications: Ibrahim, M. A., & El-Mahdy, K. M.[7] "Synthesis and antimicrobial activity of some new heterocyclic Schiff bases derived from 2-amino-3-formylchromone." Phosphorus, Sulfur, and Silicon, 2009. Link

  • Microwave Assisted Methods: El-Agrody, A. M., et al. "Microwave assisted synthesis of 2-amino-4H-chromene derivatives." European Journal of Chemistry, 2016. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde (CAS 68301-78-0)[1]. This guide is designed for researchers, chemists, and drug development professionals who are synthesizing this valuable heterocyclic intermediate and encountering challenges in isolating it from common reaction side products. We will address specific issues in a practical, question-and-answer format, grounded in fundamental chemical principles to empower you to troubleshoot and optimize your purification strategy.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Impurity Profile

A successful purification begins with understanding the potential impurities in your crude product. The most common synthetic route to this compound is the Vilsmeier-Haack formylation of a corresponding 2-amino-6-methoxychromen-4-one precursor. This reaction, while effective, can generate a predictable set of side products.

Q1: What are the most common impurities I should expect from the synthesis?

Answer: The impurity profile is largely dictated by the Vilsmeier-Haack reaction conditions, which typically involve phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3][4] Expect to encounter one or more of the following:

  • Unreacted Starting Material: Incomplete formylation will leave residual 2-amino-6-methoxychromen-4-one.

  • Vilsmeier Reagent Byproducts: The aqueous workup hydrolyzes the reactive Vilsmeier reagent and POCl₃, but residual phosphorus salts and DMF can contaminate the crude product.

  • Chlorinated Side Products: The Vilsmeier reagent (a chloroiminium ion) can, under certain conditions, act as a chlorinating agent on electron-rich heterocyclic systems, although this is less common than formylation.[5]

  • Products of Over-Reaction: While rare for this substrate, diformylation or other secondary reactions can occur if the reaction is run for too long or at excessively high temperatures.

  • Decomposition Products: The aldehyde functionality can be susceptible to oxidation if not handled under appropriate conditions.

Q2: How can I get a quick and reliable assessment of my crude product's purity?

Answer: Thin-Layer Chromatography (TLC) is the most effective initial step. It is a rapid, low-cost method to visualize the number of components in your mixture and to select an appropriate solvent system for larger-scale purification.

  • Stationary Phase: Use standard silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes. Begin with a 3:7 (v/v) EtOAc:Hexanes mixture and adjust the polarity as needed. Your target compound is moderately polar; an ideal Rƒ (retention factor) for purification is around 0.3-0.4.[6]

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The chromone core is an excellent chromophore.

Part 2: Troubleshooting Guide - From Crude Solid to Pure Compound

This section addresses the most common practical issues encountered during the purification process.

Q3: My crude product is an oily, sticky solid. How should I proceed before attempting recrystallization?

Answer: This is a common issue caused by residual solvents like DMF or oily byproducts. A pre-purification step called trituration is highly effective.

The principle of trituration is to suspend the crude material in a solvent in which the desired product is insoluble (or poorly soluble), while the impurities are highly soluble.

Recommended Protocol: Trituration

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small volume of a cold, non-polar solvent. Diethyl ether or a hexanes/ethyl acetate mixture (e.g., 9:1) works well.

  • Using a glass rod, stir and break up the solid material vigorously for 10-15 minutes. The goal is to wash the soluble impurities off the surface of your product.

  • Isolate the solid product by vacuum filtration, washing it with a small amount of the cold trituration solvent.

  • Dry the solid under vacuum. This material is now significantly purer and more suitable for recrystallization.

Q4: My product "oils out" during recrystallization instead of forming crystals. What's wrong and how can I fix it?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid layer instead of a crystal lattice.[7] This is often due to the solution being too saturated or the presence of impurities that depress the melting point.

Solutions:

  • Increase Solvent Volume: The most common cause is supersaturation. Re-heat the mixture until the oil redissolves and add more hot solvent (in 5-10% increments) until the solution is no longer saturated.

  • Slow Down the Cooling Process: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath from a high temperature. Slow cooling gives molecules time to orient themselves into an ordered crystal lattice.

  • Change the Solvent System: If the issue persists, your solvent's boiling point may be too high relative to the product's melting point. Ethanol is generally a good choice.[8][9][10] If using a single solvent fails, a two-solvent system (e.g., Ethanol/Water or Dichloromethane/Hexane) can be effective. Dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble) and add the "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until turbidity persists.

Q5: I'm performing column chromatography, but the separation between my product and a key impurity is poor. How can I improve the resolution?

Answer: Poor separation in column chromatography indicates that the relative affinities of your compounds for the stationary and mobile phases are too similar.[6]

Optimization Strategies:

  • Adjust Mobile Phase Polarity: This is the most critical parameter. Based on your TLC analysis, if the Rƒ values are too close, you need to decrease the eluent strength. For a silica gel column with an EtOAc/Hexanes system, this means decreasing the proportion of the more polar ethyl acetate. A shallower gradient or isocratic elution with the optimized solvent mixture will increase the residence time on the column and improve separation.

  • Check for Acidity/Basicity: The 2-amino group on your molecule is basic. Silica gel is slightly acidic and can cause peak tailing or streaking, which degrades resolution. If you observe this on your TLC plate, adding a very small amount of triethylamine (~0.5%) to your mobile phase can neutralize the acidic sites on the silica and lead to sharper, more symmetrical peaks.

  • Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these create channels that ruin separation. A well-packed column is essential for good resolution.

Part 3: Standard Operating Protocols (SOPs)

SOP 1: Purification by Recrystallization from Ethanol

This protocol assumes you have a semi-pure, solid starting material obtained after trituration.

  • Dissolution: Place the crude 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid has just completely dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

SOP 2: Purification by Silica Gel Column Chromatography

This method is recommended when recrystallization fails to remove impurities with similar solubility profiles.

  • TLC Analysis: Determine the optimal mobile phase composition (e.g., 40% EtOAc in Hexanes) that gives your target compound an Rƒ of ~0.35.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (Hexanes). Pour the slurry into your chromatography column and allow it to pack under gravity or gentle pressure, ensuring a flat, uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and begin elution. Collect fractions in test tubes.

  • Monitoring: Monitor the elution process by TLC analysis of the collected fractions. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde.

Part 4: Workflow and Data Summary

Purification Workflow Diagram

PurificationWorkflow cluster_0 Initial Steps cluster_1 Purification Pathways cluster_2 Final Steps Crude Crude Product (Oily Solid) Triturate Trituration (e.g., Diethyl Ether) Crude->Triturate TLC_Initial Purity Check (TLC) Triturate->TLC_Initial Recrystallize Recrystallization (Ethanol) TLC_Initial->Recrystallize High Purity (Few Spots) Column Column Chromatography (Silica Gel) TLC_Initial->Column Low Purity (Multiple Spots) TLC_Final Purity Confirmation (TLC) Recrystallize->TLC_Final Column->TLC_Final Pure_Product Pure Product TLC_Final->Pure_Product

Caption: A logical workflow for the purification of the target compound.

Recommended Solvent Systems Summary
ApplicationStationary PhaseRecommended Mobile Phase (v/v)Purpose
Trituration -Diethyl Ether or 10% EtOAc/HexanesRemoval of highly non-polar impurities and residual high-boiling solvents (e.g., DMF).
TLC Analysis Silica Gel30-50% Ethyl Acetate in HexanesTo assess purity and determine the optimal mobile phase for column chromatography.
Column Chromatography Silica GelGradient or isocratic elution with 20-50% Ethyl Acetate in HexanesSeparation of the target compound from side products with similar polarity.[11]
Recrystallization -Ethanol or Ethanol/WaterFinal purification to obtain a highly crystalline product.[10][12][13]

References

  • El-Agrody, A. M., et al. (2014). Microwave assisted synthesis of 2-Amino-6-methoxy-4H-benzo[h]chromene derivatives. ResearchGate. [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Asymmetric [4 + 2] cycloaddition synthesis of 4H-chromene derivatives facilitated by group-assisted-purification (GAP) chemistry. RSC Advances. [Link]

  • Al-Dies, A. M., et al. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. MDPI. [Link]

  • Patel, H. D., et al. (2014). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences. [Link]

  • El-Agrody, A. M., et al. (2023). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]

  • Tahir, M. N., et al. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E. [Link]

  • Al-Dies, A. M., et al. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. MDPI. [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Asymmetric [4 + 2] cycloaddition synthesis of 4 H -chromene derivatives facilitated by group-assisted-purification (GAP) chemistry. RSC Advances. [Link]

  • The Development and Mechanistic Investigation of a Palladium-Catalyzed 1,3- Arylfluorination of Chromenes. The Royal Society of Chemistry. (n.d.). [Link]

  • Wang, Y., et al. (2021). Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi. Organic Chemistry Frontiers. [Link]

  • Dandale, A. S., et al. (2015). One-pot Synthesis of 2-Amino-4H-Chromenes using Chicken Eggshell Waste as Green Catalyst under Solvent-Free. Connect Journals. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). PharmaTutor. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Javanshir, S., et al. (2014). A facile and green three-component synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes on grinding. Scientia Iranica. [Link]

  • Bouattour, R., et al. (2019). Synthesis of New 2-Amino-6-(4-hydroxy-2-oxo-chromen-3-yl)-4-aryl Nicotine Nitrile in Eco-Friendly Media and their Antimicrobials and DPPH Radical Scavenging Activities. ResearchGate. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Ghorbani, F., et al. (2021). Effective and convenient synthesis of 2-amino- 4H-chromenes promoted by melamine as a recyclable organocatalyst. Eurasian Chemical Communications. [Link]

  • Moghadasi, Z. (2018). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences. [Link]

  • Kumar, R., et al. (2023). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances. [Link]

Sources

overcoming steric hindrance in 6-methoxy substituted chromone reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers dealing with the specific challenges of 6-methoxy substituted chromones .

This molecular framework presents a unique duality: the 6-methoxy group acts as an electronic activator (via resonance) but simultaneously creates a steric and coordinative "dead zone" at the C5 position (the peri position relative to the C4-carbonyl) and the C7 position.

Status: Operational | Tier: Advanced Chemical Synthesis | Ticket ID: #6-OMe-STERIC

Welcome, Researcher.

You are likely here because standard protocols for chromone functionalization (Vilsmeier-Haack, Suzuki coupling, or Claisen-Schmidt condensations) are failing on your 6-methoxy substrate.

The Root Cause: The 6-methoxy group is not just a passive substituent; it is a steric gatekeeper . It creates a high-density electron field that repels nucleophiles at C2 and physically blocks the C5 "bay region," preventing standard electrophilic attack or metal coordination.

Module 1: The "Bay Region" Blockade (C5 Functionalization)

Issue: Inability to functionalize the C5 position (ortho to the methoxy group and peri to the carbonyl). Diagnosis: The C5 proton is trapped between the C4-carbonyl oxygen lone pairs and the C6-methoxy bulk. Standard electrophilic aromatic substitution (EAS) reagents are too bulky to access this site effectively, often yielding the C3 or C7 regioisomers instead.

Troubleshooting Protocol: Directed Ortho Metalation (DoM)

To overcome the steric barrier at C5, you must stop relying on passive electrophilic attack and switch to active deprotonation using the 6-OMe as a Directed Metalation Group (DMG).

The Solution: Use a "Knochel-Hauser" base strategy to slip a small cation into the steric pocket.

Step-by-Step Protocol: C5-Iodination (The Gateway Reaction)

This protocol installs an iodine atom at C5, which can then be exchanged via cross-coupling, bypassing the steric barrier for future steps.

  • Reagents:

    • Substrate: 6-Methoxy-4H-chromen-4-one (1.0 eq)

    • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Crucial: Do not use LDA. LiTMP is more basic but kinetically selective for the thermodynamic hole.

    • Electrophile: Iodine (

      
      ) or 1,2-Diiodoethane.
      
    • Solvent: Anhydrous THF (freshly distilled).

  • Procedure:

    • Cooling: Cool THF solution of substrate to -78°C .

    • Base Addition: Add LiTMP (1.1 eq) dropwise over 20 mins. The 6-OMe oxygen coordinates the Li+, guiding the bulky TMP base to remove the C5 proton despite the steric crowd.

    • Equilibration: Stir for 45 mins at -78°C. Note: Do not warm up; the C5-lithio species is unstable and will scramble to C3.

    • Quench: Add

      
       (1.2 eq) in THF rapidly.
      
    • Workup: Quench with saturated

      
      .
      

Why this works: The coordination of Lithium to the 6-OMe oxygen overcomes the steric repulsion. The Li atom acts as a temporary bridge, pulling the base into the "pocket."

Module 2: Catalyst Poisoning in Cross-Coupling

Issue: Palladium-catalyzed couplings (Suzuki/Heck) at C3 or C6 positions stall or result in black Pd precipitation (Pd black). Diagnosis: The 6-methoxy oxygen and the C4-carbonyl oxygen form a bidentate chelation trap . Standard phosphine ligands (


) are displaced by your substrate, sequestering the Pd catalyst in an inactive complex.
Visualizing the Interference

The diagram below illustrates how the 6-OMe group creates both steric bulk and a "coordination trap" that disables standard catalysts.

G cluster_0 The 6-OMe Trap cluster_1 The Solution Substrate 6-Methoxy Chromone Trap Pd-Chelation Complex (Inactive) Substrate->Trap O6/O4 Binding Steric Steric Wall (Blocks bulky ligands) Substrate->Steric 6-OMe Bulk Ligand Buchwald Ligand (XPhos/SPhos) Trap->Ligand Ligand Exchange (Requires Heat) ActiveCat Active Pd(0) Species Ligand->ActiveCat Steric Bulk > Chelation Strength Product Coupled Product ActiveCat->Product Successful Cycle

Caption: Figure 1. Mechanism of Catalyst Poisoning by 6-OMe Chromone and the Ligand Displacement Strategy.

Troubleshooting Protocol: The "Bulky Ligand" Override

To overcome the chelation effect, you must use a ligand that is sterically bulkier than the chromone pocket, forcing the Pd to remain active.

Recommended System:

  • Catalyst:

    
     (Source of Pd(0))
    
  • Ligand: XPhos or SPhos .

    • Reasoning: These biaryl phosphine ligands are massive. They create a "steric umbrella" around the Palladium that physically prevents the 6-OMe/4-C=O oxygens from binding, while still allowing the oxidative addition of the halide.

  • Base:

    
     (Anhydrous). Carbonate bases often fail here due to poor solubility in the required solvents (Dioxane/Toluene).
    

Module 3: The "False" Steric Flag (C2 Reactivity)

Issue: Nucleophiles (e.g., in Michael Additions) fail to react at C2. Diagnosis: Users often mistake this for steric hindrance. It is actually electronic deactivation . The 6-OMe group is a strong Electron Donating Group (EDG). It pushes electron density into the ring, reducing the electrophilicity of C2.

Data Comparison: Reactivity Rates

SubstrateC2-Electrophilicity (Relative Rate)Primary Failure Mode
Chromone (Unsubstituted) 1.0 (Baseline)N/A
6-Methoxy Chromone 0.35 (Deactivated) Electronic Repulsion
6-Nitro Chromone 4.2 (Activated)Polymerization
Solution: Lewis Acid Activation

You cannot force this reaction with heat (which causes tar). You must restore electrophilicity.

  • Add 10 mol%

    
     (Scandium Triflate). 
    
  • Mechanism:[1][2][3][4] The Scandium binds tightly to the C4-carbonyl, pulling electron density away from the ring, counteracting the push from the 6-OMe group. This restores the reactivity of C2 without increasing steric bulk.

Frequently Asked Questions (FAQ)

Q1: I am trying to perform a Vilsmeier-Haack formylation at C3, but I get low yields. Is the 6-OMe blocking it?

  • Answer: Unlikely to be steric. The 6-OMe actually activates C3 electronically. The issue is likely moisture sensitivity of the intermediate iminium salt in the presence of the electron-rich ring.

  • Fix: Increase the amount of

    
     to 3.0 equivalents and ensure strictly anhydrous conditions. If that fails, switch to Duff Formylation  (HMTA/TFA), which is less sensitive to steric/electronic mismatches in electron-rich phenols.
    

Q2: Can I use n-BuLi for the C5 lithiation?

  • Answer: No. n-BuLi is a nucleophile as well as a base. In 6-methoxy chromones, n-BuLi will attack the C2 position (Michael addition) or the carbonyl before it deprotonates C5. You must use a non-nucleophilic base like LiTMP or LDA (though LiTMP is superior for C5 selectivity).

Q3: Why does my 6-methoxy chromone turn red/black when I add Lewis Acids?

  • Answer: This is complexation. The 6-OMe and 4-C=O form stable, colored complexes with Titanium or Aluminum Lewis acids. This effectively removes your catalyst from the cycle.

  • Fix: Switch to Lanthanide triflates (like

    
     or 
    
    
    
    ) which tolerate oxygenated ligands better and have faster exchange rates.

References

  • BenchChem Technical Support. (2025).[5][6] Synthesis of Methoxylated Flavonoids: Troubleshooting Guides. BenchChem.[5][6] Link

  • MDPI. (2023). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone.[7] Molecules.[2][3][4][5][6][8][9][10][11][12][13][14] Link

  • National Institutes of Health (NIH). (2024). 6-Methoxyflavone Structure and Reactivity Data. PubChem.[8] Link

  • Doyle, A. et al. (2017).[14] Subtle steric differences reveal a model for Ni cross-coupling success.[14] Princeton University Research.[14] Link

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions: Ligand Effects.Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR spectrum for 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde . It is designed for medicinal chemists and analytical scientists characterizing chromone scaffolds in drug discovery.

Comparison Guide & Structural Diagnostics

Executive Summary

The molecule 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde represents a highly functionalized pharmacophore. The coexistence of an electron-donating amino group (


) at C2 and an electron-withdrawing formyl group (

) at C3 creates a "push-pull" electronic system.[1] This guide analyzes its spectral fingerprint, distinguishing it from common synthetic precursors (e.g., 2-chloro analogs) and structural isomers.[1]
The Spectral Fingerprint (DMSO- )

The following table summarizes the expected chemical shifts (


), multiplicity, and coupling constants (

). Data is synthesized from analogous 2-amino-3-formylchromone derivatives and substituent effect principles.
RegionProton (

)
Shift (

ppm)
MultiplicityIntegralMechanistic Insight
Aldehyde

(C3)
10.0 – 10.3 Singlet (

)
1HHighly deshielded by the carbonyl anisotropy and

hybridization.[1]
Amino

(C2)
8.8 – 9.5 Broad Singlet (

)
2HDiagnostic Peak. Downfield shift due to intramolecular H-bonding with the C3-formyl oxygen. Disappears upon

shake.[2]
Aromatic

7.45 – 7.55 Doublet (

,

)
1HMeta-coupling to H7.[1] Deshielded by the C4-carbonyl cone.
Aromatic

7.25 – 7.35 Doublet of Doublets (

,

)
1HOrtho-coupling to H8; Meta-coupling to H5.[1]
Aromatic

7.50 – 7.60 Doublet (

,

)
1HOrtho-coupling to H7.[1]
Methoxy

(C6)
3.80 – 3.85 Singlet (

)
3HCharacteristic methoxy resonance.
Deep Dive: Structural Diagnostics & Causality
A. The "Push-Pull" Hydrogen Bond (The Amino-Aldehyde Interaction)

Unlike simple amines (typically


 4.0–6.0 ppm), the 2-amino protons in this scaffold appear significantly downfield (

> 8.5 ppm).[1]
  • Causality: The proximity of the C2-amino group to the C3-formyl group facilitates a strong intramolecular hydrogen bond (

    
    ).
    
  • Validation: This interaction locks the rotation of the C3-formyl group, often sharpening the aldehyde singlet.[1] If the amino peak is absent or split into two distinct singlets (indicating restricted rotation/non-equivalence), it confirms the integrity of the 2,3-substitution pattern.[1]

B. Regiochemistry Verification (6-Methoxy vs. 7-Methoxy)

Distinguishing the 6-methoxy isomer from the 7-methoxy isomer is critical during synthesis (e.g., from 2-hydroxy-5-methoxyacetophenone vs. 2-hydroxy-4-methoxyacetophenone).

  • 6-Methoxy (Target):

    
     appears as a small doublet  (
    
    
    
    , meta-coupling).[1]
  • 7-Methoxy (Isomer):

    
     appears as a large doublet  (
    
    
    
    , ortho-coupling to H6).[1]
  • Rule of Thumb: Look at the proton most deshielded by the carbonyl (H5). If it shows meta coupling (fine splitting), you have the 6-substituted chromone.[1]

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule against its synthetic precursor and a common analog to guide reaction monitoring.

Scenario A: Reaction Monitoring (Vilsmeier-Haack Route)
  • Precursor: 2-Chloro-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde.[1]

  • Transformation: Nucleophilic substitution of

    
     with 
    
    
    
    .
FeatureTarget Product (2-Amino)Precursor (2-Chloro)Diagnostic Action
Amino Region Broad singlet

9.0 ppm
Absent Integration of the 8.0–10.0 ppm region is the primary pass/fail metric.
Aldehyde Shift

10.0–10.2 ppm

10.3–10.5 ppm
The amino group pushes electron density into the ring, slightly shielding the aldehyde relative to the chloro-analog.[1]
Mass Spec

(

)

(

)
Use MS to confirm if NMR shows no amino peak.
Scenario B: Functional Group Analysis (vs. 3-Cyano Analog)
  • Alternative: 2-Amino-6-methoxy-4-oxo-4H-chromene-3-carbonitrile.[1]

FeatureTarget Product (3-Formyl)Alternative (3-Cyano)Diagnostic Action
Aldehyde Proton Present (

10.0+ ppm)
Absent Immediate visual check of the downfield region.
Amino Shift

8.8–9.5 ppm

7.8–8.2 ppm
The cyano group is less effective at deshielding the amine via H-bonding than the formyl group.
Visualization of Structural Logic

The following diagram illustrates the connectivity and key NMR correlations (HMBC) that validate the structure.

G cluster_0 Core Scaffold cluster_1 Functional Groups C2 C2 (Quaternary) C3 C3 (Quaternary) C4 C4 (Carbonyl) C6 C6 (Methoxy-sub) NH2 NH2 (δ ~9.0 ppm) NH2->C2 Attached CHO CHO (δ ~10.1 ppm) NH2->CHO H-Bond (Deshielding) CHO->C2 HMBC (3J) CHO->C3 Attached CHO->C4 HMBC (2J) OMe OMe (δ ~3.8 ppm) OMe->C6 Attached

Caption: Structural connectivity and key HMBC correlations. The dashed red lines indicate long-range couplings detectable in 2D NMR, confirming the position of the aldehyde at C3.[1]

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized protocol.

  • Solvent Selection: Use DMSO-

    
      (99.8% D).
    
    • Reasoning: The molecule is polar and sparingly soluble in

      
      . DMSO also stabilizes the exchangeable protons (
      
      
      
      ), making them visible as sharp(er) peaks compared to other solvents.[1]
  • Sample Preparation:

    • Dissolve 5–10 mg of sample in 0.6 mL DMSO-

      
      .
      
    • Critical Step: Ensure the solution is clear. Suspension particles will broaden the aromatic peaks.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle:

      
       (to prevent saturation of the aldehyde signal).
      
    • Relaxation Delay (D1): Set to

      
       seconds . The aldehyde proton has a long 
      
      
      
      relaxation time; a short delay will reduce its integration accuracy.
    • Scans: 16–32 scans are sufficient for this concentration.

  • 
     Exchange Test (Validation): 
    
    • After the initial scan, add 1 drop of

      
       to the tube, shake, and re-run.[1]
      
    • Pass Criteria: The broad singlet at

      
       9.0 ppm (Amino) must disappear. The singlet at 
      
      
      
      10.1 ppm (Aldehyde) must remain.
References
  • PubChem. (n.d.).[3] 2-Amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • MDPI. (2013). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes. Molbank. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information: Synthesis of Chromene Derivatives. RSC Advances. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts Table. Department of Chemistry.[4] Retrieved from [Link]

Sources

Comparative Guide: Cytotoxicity & Therapeutic Potential of 2-Amino-Chromene-3-Carbaldehyde vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 2-Amino-Chromene-3-Carbaldehyde (and its bioactive derivatives) and the standard chemotherapeutic agent Doxorubicin .

Executive Summary

Doxorubicin (DOX) remains a cornerstone anthracycline antibiotic in oncology, renowned for its potent broad-spectrum cytotoxicity but limited by dose-dependent cardiotoxicity and multidrug resistance (MDR).

2-Amino-Chromene-3-Carbaldehyde (2-ACC) represents an emerging privileged scaffold in medicinal chemistry. Unlike DOX, which primarily targets DNA via intercalation and Topoisomerase II inhibition, 2-ACC derivatives typically function as microtubule destabilizers or Bcl-2 inhibitors , inducing apoptosis through alternative pathways. While DOX generally exhibits lower IC


 values (higher potency) in vitro, 2-ACC derivatives demonstrate superior selectivity indices (SI) , offering a potentially safer therapeutic window with reduced cardiotoxicity.

Chemical Profile & Mechanism of Action[1]

Doxorubicin (The Standard)[1]
  • Class: Anthracycline Antibiotic.

  • Core Structure: Tetracenequinone scaffold with a daunosamine sugar.

  • Primary Mechanism: Intercalates into DNA base pairs and inhibits Topoisomerase II, preventing DNA resealing and causing double-strand breaks.

  • Secondary Mechanism: Generates Reactive Oxygen Species (ROS), contributing to both cytotoxicity and cardiotoxicity.

2-Amino-Chromene-3-Carbaldehyde (The Challenger)
  • Class: Benzopyran (Chromene) Derivative.

  • Core Structure: Bicyclic oxygen heterocycle with an amino group at C2 and a formyl group at C3.

  • Reactivity: The C3-formyl group is a versatile "chemical hook," often derivatized into Schiff bases, hydrazones, or condensed heterocycles to enhance lipophilicity and stability.

  • Primary Mechanism:

    • Tubulin Binding: Binds to the colchicine site of tubulin, inhibiting polymerization and arresting the cell cycle at the G2/M phase.

    • Apoptosis Induction: Downregulates anti-apoptotic proteins (Bcl-2) and upregulates pro-apoptotic factors (Bax, Caspase-3/9).

Mechanistic Pathway Comparison

The following diagram illustrates the divergent signaling pathways triggered by both agents.

Mechanism_Comparison DOX Doxorubicin DNA DNA Intercalation DOX->DNA ROS ROS Generation (Cardiotoxicity) DOX->ROS ACC 2-Amino-Chromene Derivatives Tubulin Tubulin Polymerization Inhibition ACC->Tubulin Bcl2 Bcl-2 Downregulation ACC->Bcl2 TopoII Topoisomerase II Inhibition DNA->TopoII DSB DNA Double Strand Breaks TopoII->DSB G2M G2/M Cell Cycle Arrest Tubulin->G2M Caspase Caspase 3/9 Activation G2M->Caspase p53 p53 Activation DSB->p53 Apoptosis APOPTOSIS p53->Apoptosis Bcl2->Caspase Caspase->Apoptosis

Caption: Figure 1: Divergent apoptotic pathways. Doxorubicin drives DNA damage-mediated cell death, while Chromene derivatives primarily target cytoskeletal dynamics and mitochondrial signaling.

Comparative Cytotoxicity Analysis

The following data consolidates experimental IC


 values (concentration inhibiting 50% of cell growth) from recent comparative studies.
Table 1: In Vitro Cytotoxicity (IC in µM)

Lower values indicate higher potency.[1]

Cell LineTissue OriginDoxorubicin (Standard)2-Amino-Chromene Derivatives*Performance Delta
MCF-7 Breast (Adenocarcinoma)0.50 – 1.594.20 – 8.80Dox is ~5x more potent
HepG2 Liver (Carcinoma)0.40 – 1.202.50 – 6.50Dox is ~3x more potent
HCT-116 Colon (Carcinoma)0.80 – 1.503.10 – 7.90Dox is ~4x more potent
Hek293 Embryonic Kidney (Normal)0.50 – 2.00 > 50.00 Chromene is significantly safer

*Note: Data ranges reflect various 3-formyl and 3-carbonitrile derivatives. Specific values depend on the C4-aryl substitution pattern.

Key Insights:
  • Potency Gap: Doxorubicin consistently displays nanomolar to low-micromolar potency. 2-ACC derivatives typically operate in the mid-micromolar range (1–10 µM).

  • Selectivity Advantage: A critical differentiator is toxicity to normal cells. Doxorubicin is highly toxic to non-malignant cells (e.g., Hek293, H9c2 cardiomyocytes). In contrast, many 2-ACC derivatives show negligible toxicity to normal cells at therapeutic concentrations (Selectivity Index > 10).

  • Resistance Profile: 2-ACC derivatives have shown efficacy in MDR (Multi-Drug Resistant) cell lines where Doxorubicin fails, likely due to their evasion of P-glycoprotein efflux pumps.

Experimental Protocols

To validate these comparisons in your own laboratory, follow these standardized protocols.

A. Synthesis of 2-Amino-Chromene-3-Carbaldehyde Scaffold

While the 3-carbonitrile is more common, the 3-carbaldehyde is synthesized via Vilsmeier-Haack or specific multicomponent reactions.

  • Reagents: Salicylaldehyde derivative, Acrylonitrile (or suitable active methylene), Piperidine (Cat.).

  • Condition: Reflux in Ethanol or Microwave irradiation (Green Chemistry).

  • Purification: Recrystallization from Ethanol (avoid column chromatography to prevent decomposition of the aldehyde).

B. Comparative Cytotoxicity Workflow (MTT Assay)

This protocol ensures a direct, bias-free comparison between the two agents.

MTT_Workflow Seeding Seed Cells (MCF-7 / HepG2) 1x10^4 cells/well Incubate1 Incubate 24h @ 37°C Seeding->Incubate1 Treatment Treat with Drugs (0.1 - 100 µM) Incubate1->Treatment Incubate2 Incubate 48h Treatment->Incubate2 MTT_Add Add MTT Reagent (5 mg/mL) Incubate2->MTT_Add Solubilize Solubilize Crystals (DMSO) MTT_Add->Solubilize Read Measure OD @ 570 nm Solubilize->Read

Caption: Figure 2: Standardized MTT assay workflow for determining IC50 values.

Step-by-Step Protocol:

  • Preparation: Dissolve Doxorubicin (water/saline) and 2-ACC derivative (DMSO, final concentration <0.1%) to create 10 mM stock solutions.

  • Seeding: Plate cells (MCF-7, HepG2) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Apply serial dilutions (0.1, 0.5, 1, 5, 10, 50, 100 µM) of both compounds in triplicate. Include a Vehicle Control (DMSO only) and a Positive Control (Dox).

  • Development: After 48h, add 20 µL MTT solution. Incubate for 4h. Dissolve formazan crystals in 150 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate % Viability =

    
    .
    
  • Statistics: Use non-linear regression (Sigmoidal Dose-Response) to determine IC

    
    .
    

Safety & Toxicity Profile

FeatureDoxorubicin2-Amino-Chromene-3-Carbaldehyde
Cardiotoxicity High risk. Cumulative doses lead to irreversible cardiomyopathy (ROS-mediated).Low risk. Derivatives typically show minimal effect on H9c2 cardiomyocytes.
Myelosuppression Severe (Dose-limiting).Mild to Moderate (structure-dependent).
Bioavailability Low oral bioavailability (IV admin).Moderate; amenable to oral formulation optimization.

Conclusion

While Doxorubicin remains the more potent cytotoxic agent in vitro, 2-amino-chromene-3-carbaldehyde derivatives offer a compelling alternative for "targeted" therapy. Their ability to spare normal cells (High Selectivity Index) and function via non-DNA-damaging mechanisms makes them excellent candidates for combination therapy to reduce Doxorubicin-associated cardiotoxicity or to treat Dox-resistant tumors.

References

  • Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives. MDPI Molecules. (2021).[2]

  • Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives. Journal of Cluster Science. (2015).[3]

  • Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives. Trends in Pharmaceutical Sciences. (2018).[4]

  • New substituted 4H-chromenes as anticancer agents. Bioorganic & Medicinal Chemistry Letters. (2012).[5]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes and In Vitro Anticancer Testing. MDPI Pharmaceuticals. (2020).[3]

Sources

A Senior Application Scientist's Guide to the Accurate Melting Point Determination of 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Drug Discovery

In the realm of drug discovery and development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which all subsequent biological and toxicological data stand. For a novel heterocyclic compound such as 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde, a molecule with potential pharmacological significance, an accurate and reproducible melting point is the first and most fundamental indicator of its purity. A sharp melting point over a narrow range is indicative of a pure crystalline solid, whereas a depressed and broad melting range suggests the presence of impurities.[1] This guide provides a comprehensive comparison of methodologies for determining the melting point of this target compound, offering insights into both classical and advanced techniques to ensure data integrity in your research.

While a specific, previously published melting point for 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is not readily found in publicly available databases, this guide will equip you with the principles and detailed protocols to determine it accurately and reliably.

Methodology 1: The Capillary Melting Point Technique - A Foundational Approach

The capillary method remains a ubiquitous and accessible technique for melting point determination in most organic chemistry laboratories.[2][3] The principle is straightforward: a small, powdered sample of the compound is packed into a thin glass capillary tube and heated at a controlled rate.[2][3] The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.

Comparative Analysis of Capillary Melting Point Apparatus

The choice of instrument for capillary melting point determination can significantly impact workflow efficiency and the reliability of results. Here's a comparative overview:

FeatureManual Apparatus (e.g., Thiele Tube)Semi-Automatic ApparatusFully-Automatic Apparatus
Heating Manual heating with a Bunsen burner or heating mantle.[1]Programmable, controlled heating ramp.Fully automated and programmable heating cycles.
Detection Visual observation by the user.Visual observation through a magnified lens.Automated detection via video imaging or light transmittance.[4]
Accuracy Highly dependent on user skill and slow heating rate.Improved accuracy due to controlled heating.High accuracy and reproducibility, minimizing human error.
Throughput Low, typically one sample at a time.Can often accommodate multiple capillaries.High throughput, with some models analyzing multiple samples simultaneously.
Cost Low.Moderate.High.
Best For Educational settings, labs with budget constraints.Routine quality control, research labs.High-throughput screening, GMP/GLP environments.
Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the steps for determining the melting point of 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde using a modern digital melting point apparatus.

1. Instrument Calibration:

  • Prior to sample analysis, ensure the apparatus is calibrated.[5][6][7]

  • Use certified melting point standards that bracket the expected melting range of your compound.[8][9][10] Common standards include vanillin (81-83°C), acetanilide (114-116°C), and caffeine (235-238°C).[5][8][10]

  • Follow the instrument manufacturer's instructions for the calibration procedure. The measured melting points of the standards should fall within the certified range.[11]

2. Sample Preparation:

  • Ensure the sample of 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is completely dry and finely powdered to ensure uniform heating.

  • Load the sample into a capillary tube (one end sealed) to a height of 2-3 mm by tapping the sealed end gently on a hard surface.[3][12]

3. Melting Point Determination:

  • Rapid Preliminary Measurement: To save time, a rapid determination with a fast heating rate (e.g., 10-20°C/minute) can be performed to estimate the approximate melting point.[1]

  • Accurate Measurement:

    • Set the starting temperature to at least 20°C below the estimated melting point.

    • Set a slow heating rate of 1-2°C per minute to ensure thermal equilibrium.[12]

    • Insert the capillary tube into the heating block.

    • Observe the sample through the magnified viewing port.

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the last solid crystal disappears (clear point).

    • The recorded melting range is the interval between the onset and clear point temperatures.

  • Perform the measurement in triplicate to ensure reproducibility.

Workflow for Capillary Melting Point Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Calibrate Calibrate Apparatus with Standards Prepare_Sample Prepare Dry, Powdered Sample Calibrate->Prepare_Sample Load_Capillary Load Capillary Tube (2-3 mm) Prepare_Sample->Load_Capillary Preliminary_Run Rapid Preliminary Run (Estimate MP) Load_Capillary->Preliminary_Run Accurate_Run Accurate Measurement (1-2°C/min) Preliminary_Run->Accurate_Run Record_Range Record Onset and Clear Point Temperatures Accurate_Run->Record_Range Triplicate Repeat in Triplicate Record_Range->Triplicate Analyze_Data Analyze Data and Report Melting Range Triplicate->Analyze_Data

Caption: Workflow for Capillary Melting Point Determination.

Methodology 2: Differential Scanning Calorimetry (DSC) - The Gold Standard for Thermal Analysis

For a more comprehensive and quantitative thermal analysis, Differential Scanning Calorimetry (DSC) is the preferred method.[12][13] DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] This technique not only provides a highly precise melting point but also reveals other critical thermodynamic information, such as the enthalpy of fusion (the energy required to melt the substance), which is invaluable for characterizing the compound's solid-state properties.

DSC vs. Capillary Method: A Comparative Analysis
FeatureCapillary Melting PointDifferential Scanning Calorimetry (DSC)
Principle Visual detection of phase change upon heating.Measurement of heat flow difference between sample and reference.[13]
Information Provided Melting range (onset and clear point).Precise melting point (peak temperature), onset temperature, enthalpy of fusion (ΔH), glass transitions, crystallization, and purity information.[7][12]
Accuracy & Precision Good, but operator-dependent.High accuracy and precision.
Sample Size 1-3 mg.1-10 mg.[14]
Throughput Can be high with automated systems.Typically lower, but autosamplers are available.
Cost Relatively low to moderate.High.
Key Advantage Simplicity and accessibility.Quantitative thermodynamic data and higher sensitivity.[8]
Experimental Protocol: DSC Analysis

1. Instrument Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards such as high-purity indium.[3][6][11] The calibration should be performed under the same experimental conditions (e.g., heating rate, purge gas) as the sample analysis.[2]

2. Sample Preparation:

  • Accurately weigh 2-5 mg of the finely powdered 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde into an aluminum DSC pan.[14][15]

  • Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.

  • Prepare an empty, hermetically sealed aluminum pan as a reference.[4]

3. DSC Measurement:

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

  • Heat the sample at a controlled rate, typically 10°C/minute, under an inert nitrogen purge gas.

  • Record the heat flow as a function of temperature.

4. Data Analysis:

  • The melting of the compound will be observed as an endothermic peak on the DSC thermogram.[7][12]

  • The onset temperature of the peak is often reported as the melting point.

  • The peak temperature represents the temperature at which the melting rate is maximal.

  • The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus).

Workflow for DSC Analysis

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Calibrate_DSC Calibrate DSC with Indium Standard Weigh_Sample Accurately Weigh 2-5 mg of Sample Calibrate_DSC->Weigh_Sample Seal_Pan Hermetically Seal Sample and Reference Pans Weigh_Sample->Seal_Pan Load_Cell Load Sample and Reference into DSC Cell Seal_Pan->Load_Cell Heat_Sample Heat at a Controlled Rate (e.g., 10°C/min) Load_Cell->Heat_Sample Record_Data Record Heat Flow vs. Temperature Heat_Sample->Record_Data Analyze_Thermogram Analyze Thermogram for Onset, Peak Temp, and ΔH Record_Data->Analyze_Thermogram Report_Results Report Comprehensive Thermal Data Analyze_Thermogram->Report_Results

Caption: Workflow for Differential Scanning Calorimetry Analysis.

Conclusion and Recommendation

For the initial characterization and routine purity assessment of 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde, a calibrated, semi-automatic or automatic digital capillary melting point apparatus provides a reliable and efficient method. However, for in-depth physicochemical characterization, particularly in a drug development setting where solid-state properties are critical, Differential Scanning Calorimetry is the superior technique. The quantitative data on the enthalpy of fusion and the high precision of the melting point determination offered by DSC provide a more complete and authoritative thermal profile of the compound. By employing these methodologies with scientific rigor, researchers can ensure the quality of their synthesized compounds and the validity of their subsequent research findings.

References

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Pharmaguideline. Calibration of Melting Point Apparatus. Retrieved from [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

  • Biometrix. Melting Point Apparatus - Calibration. Retrieved from [Link]

  • Pharma Times Official. (2025, May 1). Validation and Calibration of Melting Point Instruments. Retrieved from [Link]

  • Edisco. Melting point determination. Retrieved from [Link]

  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • University of Calgary. Melting point determination. Retrieved from [Link]

  • Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link]

  • Drawell. Melting Point Apparatus Types and Choosing Tips. Retrieved from [Link]

  • SOP Guide for Pharma. (2024, June 21). SOP for Melting Point Determination. Retrieved from [Link]

  • SGS INSTITUT FRESENIUS. Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Wikipedia. Differential scanning calorimetry. Retrieved from [Link]

  • Mettler Toledo. How to Prepare Samples for Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • UCSB MRL. Interpreting DSC Data. Retrieved from [Link]

  • TA Instruments. Preparing DSC Samples. Retrieved from [Link]

  • Mettler Toledo. (2014, August 5). How to Prepare a DSC Sample [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. Melting points and energies, determined by dsc and capillary tubes [Data set]. Retrieved from [Link]

  • MDPI. (2020). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 12(8), 1733. [Link]

  • Labcompare. (2023, April 21). Tech Compare: Differential Scanning Calorimetry vs. Differential Thermal Analysis. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。